molecular formula C14H10N4O6 B3065474 1,2-Bis(4-nitrobenzoyl)hydrazine CAS No. 4402-22-6

1,2-Bis(4-nitrobenzoyl)hydrazine

Cat. No. B3065474
CAS RN: 4402-22-6
M. Wt: 330.25 g/mol
InChI Key: TVWCBXOCFSQNHO-UHFFFAOYSA-N
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Description

1,2-Bis(4-nitrobenzoyl)hydrazine is a chemical compound with the molecular formula C14H10N4O6 . It is also known as 4-nitro-N’-(4-nitrobenzoyl)benzohydrazide . The molecule crystallizes with one half-molecule in the asymmetric unit .


Synthesis Analysis

The compound was synthesized by a nucleophilic substitution reaction under inert atmosphere using Schotten–Baumann conditions . The reaction was characterized by its melting point, elemental analysis, FT-IR, 1H and 13C-NMR spectroscopic studies .


Molecular Structure Analysis

The molecular structure of this compound shows that the nitro and amide groups are twisted with respect to the benzene ring, making dihedral angles . The central O–CH2–CH2–O unit present in the compound shows a partially eclipsed conformation .


Chemical Reactions Analysis

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 330.25 g/mol . The compound demonstrates the existence of intramolecular hydrogen bond interactions .

Scientific Research Applications

Hole Transport Material Synthesis

1,2-Bis(4-nitrobenzoyl)hydrazine has been used in synthesizing new hole transport materials. The compound was cyclized and deoxidized to prepare 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, which demonstrated good carrier transmission performance (Z. Li-mei, 2005).

Mesophase Formation in Liquid Crystals

This compound forms smectic C phases and additional optically isotropic phases at lower temperatures, exhibiting cubic symmetry. These phases are characterized by micellar dimensions in their lattice units, contributing to the field of liquid crystal research (D. Demus et al., 1981).

Precursor for Energetic Materials

1,2-Bis(2,4,6-trinitrophenyl) hydrazine, a derivative, is a key precursor in the synthesis of high-performance energetic materials, like hexanitrazobenzene. This shows its significance in the development of advanced materials with superior performance in detonation velocity (D. Badgujar et al., 2009).

Polymer Synthesis and Characterization

The compound has been utilized in preparing thermally stable poly(amide imide amide)s. It was involved in the reaction process leading to polymers with high thermal stability and enhanced solubility, beneficial in materials science (S. Mehdipour‐Ataei & F. Taremi, 2011).

Antibacterial Studies

In antibacterial studies, 1,2-bis(1,3, 4-oxadiazol-2-yl)ethanes and 1,2-bis(4-amino-1,2, 4-triazol-3-yl)ethanes synthesized from this compound have shown significant activity against both Gram-positive and Gram-negative bacteria (B. S. Holla et al., 2000).

Conjugated Polymers for Luminescent Materials

It has been used in synthesizing novel conjugated poly-schiff bases as blue luminescent materials. This compound's derivatives exhibited strong blue fluorescence, indicating potential in the development of new blue organic luminescent materials (Liu Wei-jun et al., 2006).

Novel Energetic Salts Synthesis

1,2-Bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)hydrazine, a related compound, shows promise as high-nitrogen high-energy-density materials. Its derivatives exhibited good thermal stabilities and high heats of formation, suggesting their use in new high-energy-density materials (Baojing Zhao et al., 2018).

Mechanism of Action

The mechanism of action of 1,2-Bis(4-nitrobenzoyl)hydrazine involves the formation of a hydrazone through the reaction of hydrazine with a carbonyl . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

properties

IUPAC Name

4-nitro-N'-(4-nitrobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWCBXOCFSQNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196015
Record name 1,2-Bis(4-nitrobenzoyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4402-22-6
Record name 1,2-Bis(4-nitrobenzoyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-nitrobenzoyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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